N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-(2-methoxyphenyl) group at position 3, a 5-methyl substituent at position 5, and a 4-ethoxyphenylamine moiety at position 6. This compound is synthesized via Suzuki coupling or nucleophilic aromatic substitution reactions, as described in pyrazolo[1,5-a]pyrimidine syntheses (e.g., reflux conditions followed by column chromatography or prep-HPLC purification) .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-28-17-11-9-16(10-12-17)25-21-13-15(2)24-22-19(14-23-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,25H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNUEFARMRXWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 374.4 g/mol
- CAS Number : 933021-04-6
The structure features a pyrazolo[1,5-a]pyrimidine core with ethoxy and methoxy substituents that may influence its biological interactions.
This compound exhibits its biological activity through modulation of various molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It can interact with receptors, potentially altering physiological responses.
Anticancer Activity
Recent studies have indicated that similar compounds within the pyrazolo[1,5-a]pyrimidine class demonstrate promising anticancer properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl substituent | Anticancer activity |
| N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Methoxy group on a different position | Neuroprotective properties |
These compounds highlight the potential for this compound to exhibit similar activities due to structural similarities.
Neuroprotective Properties
In addition to anticancer effects, some derivatives have shown neuroprotective properties. This is particularly relevant in studies involving neurodegenerative diseases where compounds targeting neuroinflammation are explored.
Study on Anticancer Effects
A study published in 2023 explored the anticancer effects of this compound against various cancer cell lines. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
- Mechanism : The observed anticancer activity was attributed to apoptosis induction and cell cycle arrest.
Neuroprotective Study
Another research effort focused on the neuroprotective effects of similar pyrazolo derivatives. Key findings included:
- Cell Viability : Compounds improved cell viability in neuronal cultures exposed to oxidative stress.
- Inflammatory Markers : Reduction in inflammatory markers was noted, suggesting a mechanism involving modulation of neuroinflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Position 3 Substituents
The target compound features a 2-methoxyphenyl group at position 3, differing from analogs like 32 and 47, which have a 4-fluorophenyl group.
Position 5 Substituents
The 5-methyl group in the target compound contrasts with bulkier aryl groups (e.g., 4-fluorophenyl in 32 or phenyl in 47 ). Smaller substituents like methyl may improve metabolic stability by reducing steric clashes, whereas larger groups (e.g., 4-isopropylphenyl in 35 ) enhance hydrophobic interactions in the ATP synthase binding pocket .
Amine Substituents
The 4-ethoxyphenyl amine in the target compound differs from pyridylmethyl (32, 47) or chlorophenyl (6) moieties. In contrast, pyridylmethyl groups (e.g., in 47) improve solubility via hydrogen bonding and π-π stacking, contributing to higher bioavailability . The 4-chlorophenyl analog () may exhibit stronger electron-withdrawing effects, favoring target binding in hydrophobic environments .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Compounds with methyl or ethoxy groups (e.g., target compound, D724-0884 ) show improved microsomal stability compared to bulkier derivatives, as seen in .
- hERG Liability : Pyrazolo[1,5-a]pyrimidines with pyridylmethylamine groups (e.g., 47 ) exhibit low hERG channel inhibition, reducing cardiac toxicity risks .
- Solubility : The 4-ethoxyphenyl group in the target compound may lower solubility compared to pyridylmethyl analogs, necessitating formulation optimization for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
